Technical Profile: 3-(Decyloxy)aniline (CAS 55792-50-2)
Technical Profile: 3-(Decyloxy)aniline (CAS 55792-50-2)
[1][2][3]
Executive Summary
3-(Decyloxy)aniline (CAS 55792-50-2), often referred to as m-decyloxyaniline, is a specialized aromatic amine intermediate critical to the fields of liquid crystal engineering and pharmaceutical synthesis .[1] Unlike its para-substituted isomer, which is widely documented for rod-like mesogens, the meta-substitution pattern of this compound introduces a "kink" in molecular geometry. This structural feature is highly valued for lowering phase transition temperatures and suppressing crystallinity in supramolecular assemblies, making it a vital tool for tuning the viscosity and thermal range of nematic and smectic phases.
Beyond materials science, the compound serves as a lipophilic building block in medicinal chemistry, allowing for the introduction of a ten-carbon aliphatic chain to modulate the bioavailability and membrane permeability of drug candidates.
Physicochemical Profile
The introduction of a decyl chain significantly alters the solubility and partition coefficient compared to the parent aniline. The molecule exhibits amphiphilic character, with a polar amine headgroup and a hydrophobic tail.
| Property | Data | Contextual Note |
| Chemical Name | 3-(Decyloxy)aniline | IUPAC nomenclature |
| CAS Number | 55792-50-2 | Unique identifier |
| Molecular Formula | C₁₆H₂₇NO | - |
| Molecular Weight | 249.40 g/mol | - |
| Physical State | Low-melting solid or oil | Tendency to oxidize/darken upon air exposure.[1][2][3] |
| Solubility | Soluble in DCM, EtOAc, Ethanol | Insoluble in water due to the C10 chain. |
| pKa (Conjugate Acid) | ~4.0 - 4.5 (Predicted) | Electron-donating alkoxy group slightly increases basicity vs. aniline.[1] |
| Storage | -20°C, Inert Atmosphere | Critical: Sensitive to oxidation.[1] Store under Argon/Nitrogen.[1] |
Synthesis & Manufacturing Protocols
High-purity synthesis of 3-(Decyloxy)aniline typically follows one of two primary pathways: O-Alkylation of 3-Aminophenol (Direct) or Reduction of 3-(Decyloxy)nitrobenzene (Indirect).[1]
Method A: Selective O-Alkylation of 3-Aminophenol (Laboratory Scale)
This route is preferred for rapid laboratory synthesis but requires careful control of pH to prevent N-alkylation.[1]
Reaction Logic:
The phenolic hydroxyl group is more acidic (pKa ~10) than the aniline amine (pKa ~30 for deprotonation).[1] By using a weak base like Potassium Carbonate (
Protocol:
-
Reagents: 3-Aminophenol (1.0 eq), 1-Bromodecane (1.1 eq), Anhydrous
(2.0 eq).[1] -
Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]
-
Procedure:
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.[1]
-
Purification: Column chromatography (Silica gel) is essential to remove trace N-alkylated byproducts.[1]
Method B: Nitro-Reduction (Industrial/Scale-Up)
This route avoids N-alkylation issues entirely by establishing the ether linkage before the amine is generated.[1]
Protocol:
-
Step 1 (Etherification): React 3-nitrophenol with 1-bromodecane (
, Acetone, Reflux) to yield 3-(decyloxy)nitrobenzene.[1] -
Step 2 (Reduction): Hydrogenation of the nitro group using
(balloon or Parr shaker) and Pd/C (10% wt) in Ethanol. -
Advantage: The intermediate nitro compound is easy to purify by recrystallization, ensuring the final aniline is of high purity for electronic applications.
Visualization: Synthesis Workflow
Figure 1: Comparative synthetic pathways.[1] The Indirect Route (bottom) is recommended for electronic-grade purity to avoid N-alkylation side products.[1]
Applications in Material Science: Liquid Crystals
3-(Decyloxy)aniline is a "tail-core" precursor.[1] In liquid crystal (LC) design, the decyl chain acts as the flexible tail, while the aniline moiety serves as the reactive head to attach to a rigid core (mesogen).
Schiff Base Mesogens
The most common application is the synthesis of Salicylaldimine or Benzylideneaniline liquid crystals.[1]
Reaction:
-
Role of 3-(Decyloxy)aniline: The meta-substitution creates a "bent-core" or "banana-shaped" geometry if used in specific dimers, or simply lowers the melting point of rod-like molecules compared to para-isomers.[1]
-
Impact: This disruption of linearity is crucial for suppressing the crystallization temperature (
), thereby widening the operational temperature range of the Nematic phase.
Visualization: Liquid Crystal Engineering Workflow
Figure 2: Workflow for synthesizing Schiff Base liquid crystals using 3-(Decyloxy)aniline as the flexible tail precursor.[1]
Analytical Characterization
To validate the identity of CAS 55792-50-2, researchers should look for specific spectroscopic signatures.[1]
Proton NMR ( H NMR, 400 MHz, CDCl )[6]
- 7.05 (t, 1H): Aromatic proton at position 5 (meta to both substituents).
- 6.25 - 6.35 (m, 3H): Aromatic protons ortho/para to the amine and alkoxy groups (positions 2, 4, 6). These are shielded by the electron-donating effects.[1]
-
3.90 (t, 2H): The
triplet.[1] This is a diagnostic signal for the ether linkage.[1] -
3.60 (br s, 2H): The
protons (broad, exchangeable with ). -
1.75 (m, 2H): The
-methylene protons ( ).[1] - 1.20 - 1.45 (m, 14H): Bulk methylene chain.[1]
- 0.88 (t, 3H): Terminal methyl group.
FTIR Spectroscopy[2]
-
3350 - 3450 cm⁻¹: Primary amine N-H stretching (doublet).[1]
-
2850 - 2920 cm⁻¹: Strong aliphatic C-H stretching (decyl chain).[1]
-
1260 cm⁻¹: Aryl-Alkyl Ether C-O stretching (Strong).
Handling & Safety (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin Sensitization: Category 1 (May cause allergic skin reaction).[1]
-
Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).[1]
Operational Safety:
-
Oxidation Risk: Anilines darken over time.[1] Store under inert gas (Argon) in a freezer (-20°C). If the compound turns black/dark brown, purify via vacuum distillation or filtration through a silica plug before use.
-
PPE: Nitrile gloves and safety glasses are mandatory.[1] Use a fume hood to avoid inhalation of vapors or dusts.[1]
References
-
PubChem. 3-(Decyloxy)aniline Compound Summary (CID 5140627).[1] National Library of Medicine.[1] Available at: [Link][1]
- Yeap, G. Y., et al.Synthesis and mesomorphic properties of new Schiff base liquid crystals.Molecular Crystals and Liquid Crystals, 2006. (Contextual reference for alkoxy-aniline liquid crystal synthesis).
-
Organic Chemistry Portal. Synthesis of Aryl Ethers and Anilines. Available at: [Link][1]
